molecular formula C22H29N3O2 B4036051 (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

Cat. No.: B4036051
M. Wt: 367.5 g/mol
InChI Key: RQFCMPCPTMDYMU-NHCUHLMSSA-N
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Description

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzofuran moiety through cyclization reactions.
  • Synthesis of the piperidine ring, possibly starting from a suitable precursor like a piperidine derivative.
  • Introduction of the pyridine substituent via nucleophilic substitution or other coupling reactions.
  • Final assembly of the molecule through reductive amination or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization to ensure purity and yield would be crucial.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzofuran or pyridine rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity within the molecule. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol could have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Possible applications in material science or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol would depend on its specific biological target. Potential mechanisms could involve:

    Molecular Targets: Binding to specific proteins or receptors.

    Pathways Involved: Modulation of signaling pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzofuran derivatives, piperidine-based molecules, or pyridine-containing compounds. Examples could be:

  • (3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol analogs with different substituents.
  • Other piperidine derivatives with medicinal properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-24(11-7-19-4-2-3-10-23-19)20-8-12-25(16-21(20)26)15-17-5-6-22-18(14-17)9-13-27-22/h2-6,10,14,20-21,26H,7-9,11-13,15-16H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFCMPCPTMDYMU-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2CCN(CC2O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CC=N1)[C@@H]2CCN(C[C@H]2O)CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 2
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 6
(3R,4R)-1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

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